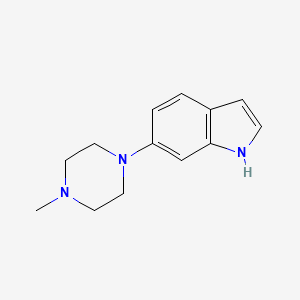

6-(4-methylpiperazin-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHNRWNLNOQNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431185 | |

| Record name | 6-(4-methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321745-04-4 | |

| Record name | 6-(4-methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery in Chemical Synthesis

The precise historical moment of the first synthesis of 6-(4-methylpiperazin-1-yl)-1H-indole is not prominently documented in a singular, seminal publication. Rather, its appearance in the scientific literature is more of a gradual emergence, driven by the broader interest in functionalized indole (B1671886) derivatives. The indole ring itself is a fundamental structural motif found in numerous natural products and pharmaceuticals, making the exploration of its various substituted analogues a continuous effort in organic synthesis. mdpi.com

The most probable and widely adopted method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. researchgate.netmdpi.com This powerful synthetic tool allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this context, the synthesis would typically involve the coupling of a 6-haloindole, such as 6-bromo-1H-indole, with 1-methylpiperazine (B117243) in the presence of a palladium catalyst and a suitable base. nih.govgoogle.comsigmaaldrich.comnih.gov

The starting material, 6-bromo-1H-indole, is a commercially available or readily synthesized intermediate. sigmaaldrich.comnih.gov Similarly, 1-methylpiperazine is a common reagent in organic synthesis. chemicalbook.com The development and refinement of palladium-catalyzed coupling reactions in the late 20th and early 21st centuries have made the synthesis of compounds like this compound a routine and efficient process for medicinal chemists.

Significance in Contemporary Medicinal Chemistry and Drug Discovery Programs

The significance of 6-(4-methylpiperazin-1-yl)-1H-indole in medicinal chemistry stems from its role as a versatile scaffold for the development of targeted therapeutics, most notably kinase inhibitors. The indole (B1671886) core provides a rigid and planar structure that can engage in various interactions with the active sites of proteins, while the 4-methylpiperazine moiety offers a basic handle that can improve aqueous solubility and form crucial interactions with amino acid residues.

One of the most prominent areas of research involving this scaffold is the development of pan-Pim kinase inhibitors. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many human cancers and play a critical role in cell survival, proliferation, and differentiation. rsc.orgnih.govnih.govmdpi.com The positional isomer, 5-(4-methylpiperazin-1-yl)-1H-indole, has been utilized in the development of pan-Pim kinase inhibitors, and research has highlighted that the position of the methylpiperazine substituent on the indole ring significantly impacts binding to the kinase active sites. This underscores the importance of exploring different isomers, including the 6-substituted variant, to optimize potency and selectivity.

The indole-piperazine motif is a recurring theme in the discovery of inhibitors for a wide range of biological targets. For instance, derivatives have been investigated as selective histone deacetylase 6 (HDAC6) inhibitors with neuroprotective activities, showcasing the broad therapeutic potential of this chemical class. nih.gov Furthermore, related structures have been explored as antimycobacterial agents and for their potential in treating cardiovascular diseases. nih.gov

The following table summarizes the biological targets of various indole-piperazine derivatives, illustrating the broad applicability of this structural motif in drug discovery.

| Compound Class | Biological Target | Therapeutic Area |

| Indole-piperazine derivatives | Pan-Pim Kinases | Oncology |

| Indole-piperazine derivatives | Histone Deacetylase 6 (HDAC6) | Neurodegenerative Diseases |

| Indole-piperazine derivatives | Tubulin | Oncology |

| Indole-piperazine derivatives | Serotonin (B10506) Receptors (e.g., 5-HT6) | Central Nervous System Disorders |

| Indole-piperazine derivatives | Farnesoid X Receptor (FXR) | Metabolic Diseases |

Overview of Research Trajectories and Key Academic Contributions

Established Synthetic Pathways for this compound

The construction of the this compound framework can be retrospectively disconnected in two principal ways: formation of the indole ring on a pre-existing phenylpiperazine structure, or introduction of the piperazine (B1678402) moiety onto a pre-formed indole core.

Key Reaction Steps and Reagents

Two of the most well-established methods for the synthesis of indole derivatives are the Fischer indole synthesis and transition-metal-catalyzed cross-coupling reactions.

Fischer Indole Synthesis:

This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of this compound, the key starting material would be (4-(4-methylpiperazin-1-yl)phenyl)hydrazine. This hydrazine (B178648) can be reacted with a suitable C2-synthon, such as acetaldehyde (B116499) or a protected equivalent like 1,2-ethanediol, under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to induce cyclization and formation of the indole ring. wikipedia.orggoogle.com

Step 1: Hydrazone Formation: Reaction of (4-(4-methylpiperazin-1-yl)phenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.

Step 2: Isomerization: The phenylhydrazone tautomerizes to its enamine form.

Step 3: nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement. nih.gov

Step 4: Aromatization and Cyclization: Loss of ammonia (B1221849) and subsequent cyclization and proton loss yields the final indole product. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination:

A more contemporary and highly versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This method is particularly useful for forming the C-N bond between the indole C-6 position and the piperazine nitrogen. The synthesis would commence with a 6-haloindole, such as 6-bromoindole (B116670), and couple it with 1-methylpiperazine (B117243).

Starting Materials: 6-bromo-1H-indole and 1-methylpiperazine.

Catalyst System: A palladium source, typically Pd(OAc)₂ or Pd₂(dba)₃, is used in conjunction with a phosphine (B1218219) ligand. wikipedia.orgorgsyn.org

Ligand: Sterically hindered biaryl phosphine ligands like Xantphos, RuPhos, or DavePhos are often employed to facilitate the reaction. orgsyn.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle. orgsyn.org

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used. acsgcipr.org

Optimization Strategies for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

For the Fischer indole synthesis , the choice of acid catalyst and reaction temperature can significantly impact the outcome. Stronger acids and higher temperatures can sometimes lead to undesired side products or decomposition, particularly with sensitive functional groups. nih.gov The use of milder catalysts like zinc chloride or running the reaction in a high-boiling solvent can offer better control.

In Buchwald-Hartwig amination , the selection of the ligand and base is critical. The ligand's structure influences the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle. For challenging couplings, screening a variety of ligands is often necessary. The base strength can also be tuned; while stronger bases like NaOtBu are highly effective, they can be less tolerant of certain functional groups. Weaker bases like K₂CO₃ or K₃PO₄ may be used in such cases, though they might require higher temperatures or longer reaction times. libretexts.org To improve purity, minimizing the formation of dehalogenated byproducts is key, which can sometimes be achieved by using pre-formed palladium catalysts and carefully controlling the reaction temperature.

| Parameter | Fischer Indole Synthesis | Buchwald-Hartwig Amination |

| Key Reagents | (4-(4-methylpiperazin-1-yl)phenyl)hydrazine, Acetaldehyde equivalent, Acid catalyst (H₂SO₄, PPA, ZnCl₂) | 6-Bromoindole, 1-Methylpiperazine, Pd catalyst (Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (Xantphos), Base (NaOtBu) |

| Typical Solvents | Ethanol, Acetic Acid, Toluene | Toluene, Dioxane |

| Common Issues | Regioisomeric mixtures (with unsymmetrical ketones), Harsh conditions | Dehalogenation of aryl halide, Catalyst deactivation, Ligand sensitivity |

| Optimization | Catalyst choice, Temperature control | Ligand screening, Base selection, Catalyst loading |

Advanced Synthetic Approaches and Novel Methodologies

Modern synthetic chemistry continually seeks to improve upon established methods by introducing more efficient, selective, and environmentally benign processes.

Catalytic Methods in this compound Synthesis

Beyond the standard Buchwald-Hartwig amination, other catalytic systems can be envisioned. For instance, copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) represent an older but still relevant alternative to palladium catalysis, often being more cost-effective. acsgcipr.org However, these reactions typically require higher temperatures.

Another advanced approach involves the direct C-H amination of the indole core. While challenging due to the multiple reactive C-H bonds in indole, regioselective C-H functionalization is a rapidly developing field. A directed C-H activation strategy, potentially using a removable directing group on the indole nitrogen, could in theory enable the direct coupling of the C-6 position with the piperazine moiety, thus offering a more atom-economical synthesis.

Green Chemistry Principles Applied to Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.

For the Fischer indole synthesis , employing a solid acid catalyst that can be easily recovered and reused would be a greener alternative to homogeneous Brønsted or Lewis acids. organic-chemistry.org Microwave-assisted synthesis can also be considered to significantly reduce reaction times and potentially improve yields. scispace.com

In the context of Buchwald-Hartwig amination , recent developments have focused on using more environmentally friendly solvents, such as greener alternatives to toluene and dioxane, or even performing the reaction under solvent-free conditions. acsgcipr.org The development of highly active catalysts allows for lower catalyst loadings, reducing the amount of residual palladium in the final product. Furthermore, aqueous conditions for Buchwald-Hartwig aminations have been reported for related compounds, which, if applicable, would significantly improve the greenness of the process.

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Palladium, Copper, or Iron catalysis in C-N bond formation. |

| Atom Economy | Direct C-H amination strategies to avoid pre-functionalization. |

| Safer Solvents | Use of greener solvents or solvent-free conditions for coupling reactions. |

| Energy Efficiency | Microwave-assisted reactions to reduce reaction times. |

| Renewable Feedstocks | Exploration of bio-derived starting materials where possible. |

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Derivatization can occur at several positions on the molecule.

Indole Ring Derivatization:

N-Substitution: The indole nitrogen can be readily alkylated, arylated, or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride or potassium carbonate. nih.gov This allows for the introduction of a wide variety of substituents to probe the effect on biological activity.

C-2 and C-3 Substitution: The pyrrole (B145914) ring of the indole is susceptible to electrophilic substitution. For instance, the Vilsmeier-Haack reaction can introduce a formyl group at the C-3 position, which can then be further elaborated.

Other Benzene (B151609) Ring Positions: Further substitution on the benzene ring (C-4, C-5, C-7) would typically require starting from an already substituted 6-aminoindole (B160974) or 6-bromoindole precursor.

Piperazine Ring Derivatization:

Variation of the N-Alkyl Group: The N-methyl group on the piperazine can be replaced with other alkyl or arylalkyl groups. This can be achieved by starting the synthesis with a different N-substituted piperazine in the Buchwald-Hartwig coupling step. Alternatively, if the synthesis starts with piperazine itself (to form 6-(piperazin-1-yl)-1H-indole), the secondary amine can be subsequently alkylated or acylated.

Introduction of a Linker: The piperazine ring can be connected to the indole via different linkers. For example, instead of a direct C-N bond, a carbonyl or sulfonyl group could bridge the two moieties, as seen in some related bioactive molecules. nih.gov

| Position of Derivatization | Type of Reaction | Potential Substituents |

| Indole N-1 | Alkylation, Acylation | Alkyl chains, Benzyl (B1604629) groups, Acetyl groups |

| Indole C-2/C-3 | Electrophilic Substitution | Formyl, Acyl, Halogen |

| Piperazine N-4 | Variation of Starting Material | Ethyl, Propyl, Benzyl, etc. |

| Linker between Rings | Amide or Sulfonamide Coupling | Carbonyl, Sulfonyl |

Modifications of the Indole Moiety

The indole nucleus of this compound is amenable to a variety of chemical transformations, primarily involving the indole nitrogen and the electron-rich C3 position.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, treatment with an appropriate alkyl halide, such as a substituted benzyl chloride or an alkyl bromide, in a suitable solvent with a base like potassium carbonate, leads to the corresponding N-substituted derivatives. An improved process for N-alkylation involves the use of N-protected homochiral aziridines in the presence of a sub-stoichiometric amount of potassium hydroxide, which can lead to improved yields. orgsyn.org Iron-catalyzed N-alkylation of the corresponding indoline, followed by oxidation, also presents a viable, albeit indirect, route to N-alkylated indoles. beilstein-journals.org

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, predominantly at the C3 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of the indole. It is typically carried out using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org The resulting 3-formyl derivative is a versatile intermediate for further functionalization.

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position. This is achieved by reacting the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in an acidic medium. su.edu.pk The resulting Mannich base can be a precursor to various other derivatives.

Halogenation: The indole ring can be halogenated at various positions, though direct halogenation can sometimes lead to multiple products. More controlled halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The following table summarizes some common modifications of the indole moiety:

| Modification Type | Reagents and Conditions | Position of Modification | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N1 | N-Alkyl |

| Vilsmeier-Haack | POCl₃, DMF | C3 | -CHO (Formyl) |

| Mannich Reaction | Formaldehyde, Secondary Amine, Acid | C3 | -CH₂NR₂ (Aminomethyl) |

| Halogenation | NBS or NCS | C3 (typically) | Halogen |

Modifications of the Piperazine Moiety

The piperazine ring in this compound contains a tertiary amine (the methyl-substituted nitrogen) and a secondary amine-like nitrogen attached to the indole ring. The derivatization primarily occurs at the nitrogen atom that is part of the piperazine ring but not directly attached to the indole. However, reactions involving the exocyclic methyl group or the piperazine ring itself are also possible.

N-Demethylation and Re-alkylation: The N-methyl group of the piperazine can be removed under certain conditions, yielding the corresponding piperazinyl derivative. This secondary amine can then be re-alkylated with a variety of alkyl halides or other electrophiles to introduce different substituents at this position.

Acylation: The piperazine nitrogen can undergo acylation with acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For selective mono-acylation of piperazine itself, methods involving ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel have been developed. wikipedia.org

Reductive Amination: The secondary amine of a demethylated derivative can react with aldehydes or ketones in the presence of a reducing agent (reductive amination) to introduce a wide range of substituted alkyl groups.

The table below outlines some derivatization strategies for the piperazine moiety:

| Modification Type | Reagents and Conditions | Position of Modification | Resulting Functional Group |

| N-Demethylation | Specific demethylating agents | N4 of piperazine | Secondary Amine |

| N-Alkylation | Alkyl halide, Base | N4 of piperazine (after demethylation) | N-Alkyl |

| Acylation | Acid chloride/anhydride, Base | N4 of piperazine (after demethylation) | N-Acyl (Amide) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N4 of piperazine (after demethylation) | N-Substituted Alkyl |

Introduction of Functional Groups for Further Elaboration

The introduction of functional groups that can serve as handles for further chemical transformations is a crucial strategy in expanding the chemical diversity of the this compound scaffold.

Introduction of Carbonyl and Carboxyl Groups: As mentioned, the Vilsmeier-Haack reaction introduces a formyl group at the C3 position. This aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

Introduction of Hydroxamic Acids: In the development of histone deacetylase 6 (HDAC6) inhibitors, novel indole-piperazine derivatives featuring a hydroxamic acid moiety have been synthesized. organic-chemistry.org This often involves coupling a carboxylic acid-containing fragment to the piperazine nitrogen, followed by conversion of the carboxyl group to a hydroxamic acid.

Introduction of Triazoles via Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the scaffold allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a wide variety of substituted triazole rings. For instance, a propargyl group can be introduced at the indole nitrogen, which can then react with various azides.

Suzuki and other Cross-Coupling Reactions: If a halogen atom is present on the indole ring (for example, at the C3 or C5 position), it can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a bromo-substituted indole can undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group. wikipedia.org

The strategic introduction and subsequent elaboration of these functional groups provide access to a vast chemical space, enabling the fine-tuning of the pharmacological properties of molecules based on the this compound scaffold.

General Overview of Observed Bioactivities

The indole-piperazine scaffold is a versatile pharmacophore associated with a wide array of biological effects. wisdomlib.org Derivatives of this structural class have been investigated for numerous therapeutic applications, demonstrating activities as antipsychotic, antidepressant, anti-inflammatory, and antimicrobial agents. wisdomlib.org The specific substitution patterns on both the indole and piperazine rings play a crucial role in determining the ultimate pharmacological profile of the compound. wisdomlib.org

Analogues of this compound have shown significant potential in various therapeutic areas. For instance, some derivatives have been explored as potent cardiotonic agents by acting as selective phosphodiesterase 3 (PDE3) inhibitors, which could be beneficial in the management of congestive heart failure. nih.gov Furthermore, the inherent properties of the indole nucleus, such as its ability to mimic the structure of tryptophan, allow these compounds to interact with a variety of biological targets, leading to a broad range of observed bioactivities, including anti-cancer and neuropharmacological effects. nih.govnih.gov

Investigation of Activities within Specific Biological Systems

The unique chemical structure of this compound and its analogues allows them to interact with specific biological systems, leading to targeted pharmacological effects. Notably, these compounds have been extensively studied for their impact on the central nervous system and their potential as anti-cancer agents.

Indole-piperazine derivatives are well-recognized for their significant activity within the central nervous system. semanticscholar.org Their structural similarity to endogenous neurotransmitters, such as serotonin (B10506), enables them to interact with various receptors and modulatory systems in the brain. semanticscholar.org

A key area of investigation for indole-piperazine analogues is their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, certain derivatives have been identified as potent antagonists of the 5-HT6 receptor, a target of interest for the treatment of cognitive disorders like Alzheimer's disease. nih.gov For example, the analogue SUVN-502, or 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, demonstrated high affinity for the human 5-HT6 receptor with a Ki value of 2.04 nM. nih.gov This compound also showed high selectivity over other serotonin receptors, such as the 5-HT2A receptor. nih.gov

The affinity for various receptors can be modulated by structural modifications. For instance, FMPD, a potential novel antipsychotic, which is a complex indole-piperazine derivative, exhibits high affinity for dopamine (B1211576) D2, 5-HT2A, and 5-HT6 receptors, with Ki values of 6.3 nM, 7.3 nM, and 8.0 nM, respectively. doi.org This multi-target receptor profile is a characteristic feature of many atypical antipsychotics. doi.org

Table 1: Receptor Binding Affinities of Selected this compound Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| SUVN-502 | 5-HT6 | 2.04 nih.gov |

| FMPD | Dopamine D2 | 6.3 doi.org |

| FMPD | 5-HT2A | 7.3 doi.org |

| FMPD | 5-HT6 | 8.0 doi.org |

The interaction of these compounds with specific receptors leads to the modulation of various neurotransmitter systems. Glutamate is a primary excitatory neurotransmitter, and its activity is crucial for normal brain function. nih.gov The modulation of glutamatergic transmission is a key mechanism for many neuroactive drugs. nih.gov

Derivatives of this compound can influence neurotransmitter systems beyond direct receptor binding. For example, the 5-HT6 receptor antagonist SUVN-502, when administered in combination with donepezil (B133215) and memantine, produced synergistic effects on the extracellular levels of acetylcholine (B1216132) in the ventral hippocampus of rats. nih.gov This suggests a potential role for such compounds in modulating cholinergic neurotransmission, which is highly relevant for cognitive function.

Furthermore, some piperazine derivatives have been shown to modulate the GABAergic system. nih.gov For instance, the anxiolytic-like activity of the piperazine derivative LQFM192 was found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This highlights the potential for these compounds to exert their effects through multiple neurotransmitter pathways.

The indole scaffold is a well-established pharmacophore in the development of anti-cancer agents. nih.govbenthamscience.com The incorporation of a piperazine moiety can further enhance the cytotoxic potential of these molecules. nih.gov

A number of studies have demonstrated the cytotoxic activity of this compound analogues against a variety of human cancer cell lines. For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activity, with some showing lower IC50 values than the reference drug 5-fluorouracil. nih.gov The most potent compound in this series, 3h, induced apoptosis in HUH7 and MCF7 cells, a mechanism of cell death also observed with the mitotic inhibitor paclitaxel. nih.gov

Another study focused on indole-based Bcl-2 inhibitors, which are attractive targets for cancer therapy. nih.gov A series of designed compounds showed potent inhibitory activity against MCF-7, MDA-MB-231, and A549 cell lines at sub-micromolar IC50 concentrations. nih.gov

The anti-cancer efficacy of these compounds is often dependent on the specific substitutions on the indole and piperazine rings. Structure-activity relationship (SAR) studies have indicated that the N-methylpiperazine moiety can contribute significantly to the anti-tumor activities of these compounds, making it a valuable component for the design of novel anti-tumor agents. nih.gov

Table 2: Cytotoxic Activity of Selected this compound Analogues

| Compound Series | Cancer Cell Line | Activity |

|---|---|---|

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Compounds 3g, 3h, 3i, and 3k had lower IC50 values than 5-fluorouracil. nih.gov |

| Indole-based Bcl-2 inhibitors (U1-6) | MCF-7 (Breast), MDA-MB-231 (Breast), A549 (Lung) | Potent inhibitory activity at sub-micromolar IC50 concentrations. nih.gov |

Anti-Cancer and Cytotoxic Activities

In Vitro and In Vivo Anticancer Assessments

The anticancer potential of indole derivatives, including those featuring a piperazine substituent, is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical enzymes involved in cancer progression and the induction of cell death pathways. nih.govnih.govresearchgate.net

Studies have highlighted that the substitution pattern on the indole ring is crucial for anticancer activity. For instance, structure-activity relationship (SAR) evaluations have indicated that the presence of an N-methylpiperazine moiety can confer potent anti-tumor properties, marking it as a valuable lead for drug discovery. nih.gov The anticancer activity of indole-based compounds is often linked to their ability to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor angiogenesis and cell proliferation. rsc.orgnih.govnih.govresearchgate.net

A series of novel indole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net One of the most potent compounds, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, demonstrated significant activity against colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC₅₀ values superior to the reference drug, erlotinib. nih.govresearchgate.net Further mechanistic studies revealed that this compound induced apoptosis in HCT116 cells and acted as a notable EGFR inhibitor. nih.govresearchgate.net Similarly, newly synthesized indole chalcone (B49325) derivatives showed dose-dependent suppression of HCT-116 cell growth, with some compounds exhibiting potent activity. nih.gov

The position of substitutions on the indole ring can also control the biological function. Studies on mithramycin analogues, which are potent anti-cancer agents that bind to DNA, showed that methylation at different positions of the indole ring (positions 5, 6, and 7) significantly impacted their DNA binding, cytotoxicity, and ability to inhibit transcription. nih.gov Other indole-based compounds have been shown to induce cell cycle arrest. For example, certain indole-based σ₂ receptor ligands caused cell cycle arrest at the G₁ phase in DU145 prostate cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Indole Analogues

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 µM | nih.govresearchgate.net |

| Compound 2e | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 µM | nih.govresearchgate.net |

| Compound 2e | A375 (Melanoma) | 8.07 ± 1.36 µM | nih.govresearchgate.net |

| Erlotinib (Reference) | HCT116 | 17.86 ± 3.22 µM | nih.govresearchgate.net |

| Erlotinib (Reference) | A549 | 19.41 ± 2.38 µM | nih.govresearchgate.net |

| Erlotinib (Reference) | A375 | 23.81 ± 4.17 µM | nih.govresearchgate.net |

| Indole Chalcone (SCS3) | HCT-116 (Colorectal) | 13.53 µM | nih.gov |

| Indole Chalcone (SCS4) | HCT-116 (Colorectal) | 16.71 µM | nih.gov |

| Indolyl-1,2,4-triazole hybrid (49e) | Panc-1 (Pancreatic) | 44 ± 4 nM | rsc.org |

| Compound 49e | MCF7 (Breast) | 46 ± 4 nM | rsc.org |

| Compound 49e | HT-29 (Colorectal) | 45 ± 4 nM | rsc.org |

| Compound 49e | A-549 (Lung) | 42 ± 4 nM | rsc.org |

Anti-Infective Properties

The indole scaffold is a core component of many compounds exhibiting a broad range of anti-infective properties, targeting viruses, bacteria, and fungi. rsc.orgnih.govnih.gov

Indole-containing compounds have demonstrated significant potential as antiviral agents against a variety of DNA and RNA viruses. rsc.orgnih.gov Arbidol (Umifenovir), an indole derivative, is a broad-spectrum antiviral drug used against influenza and has been repurposed for other viral infections like SARS-CoV-2, against which it shows an IC₅₀ of 4.11 μM. rsc.orgrsc.org It functions by inhibiting the fusion of the viral envelope with the host cell membrane. rsc.org Another prominent example is Delavirdine, an indole derivative approved for the treatment of HIV-1. rsc.orgnih.gov

Research into novel indole analogues continues to yield promising candidates. A series of 1-aryl-4-arylmethylpiperazine derivatives were investigated for their activity against the Zika virus (ZIKV). nih.gov Two compounds from this series were identified as potent ZIKV entry inhibitors and also showed inhibitory activity against coronaviruses and influenza A virus at low micromolar concentrations, suggesting a broad-spectrum antiviral potential for this chemical class. nih.gov Natural indole compounds have also been explored, with some showing potential against HIV and Hepatitis C Virus (HCV). nih.gov For instance, Gardflorine A demonstrated a strong binding affinity to HIV-1 protease, HIV-1 reverse transcriptase, and HIV-1 integrase in docking studies. nih.gov The development of azaindole derivatives, where a carbon in the indole ring is replaced by nitrogen, has also led to potent HIV-1 attachment inhibitors. researchgate.net

Indole derivatives have been extensively studied for their antibacterial and antifungal activities. nih.gov They have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant pathogens. nih.gov

A study on novel aminoguanidine-indole derivatives demonstrated significant antibacterial activity against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The most active compound, 4P, showed rapid bactericidal action against resistant K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL. nih.gov Its mechanism is believed to involve the disruption of bacterial membrane integrity and the inhibition of dihydrofolate reductase (DHFR). nih.gov

Another study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. These compounds exhibited potent antibacterial activity against a panel of eight bacterial species, with one derivative (compound 8) showing MIC values as low as 0.004–0.03 mg/mL. Their antifungal activity was also notable, with MICs in the range of 0.004–0.06 mg/mL. The proposed mechanism for their antibacterial action is the inhibition of E. coli MurB enzyme. Furthermore, a new indole alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, isolated from a deep-sea actinomycete, was found to have weak antimicrobial activity. rsc.org

Table 2: Antimicrobial Activity of Selected Indole Analogues

| Compound/Analogue Class | Organism | Activity | Value | Reference |

|---|---|---|---|---|

| Aminoguanidine-indole (4P) | Klebsiella pneumoniae 2108 | MIC | 4 µg/mL | nih.gov |

| Aminoguanidine-indole (4P) | Klebsiella pneumoniae 2108 | MBC | 8 µg/mL | nih.gov |

| Indole-rhodanine (Compound 8) | Various Bacteria | MIC | 0.004–0.03 mg/mL | |

| Indole-rhodanine (Compound 8) | Various Bacteria | MBC | 0.008–0.06 mg/mL | |

| Indole-rhodanine (Compound 15) | Various Fungi | MIC | 0.004–0.06 mg/mL | |

| Piperazinyl quinoline (B57606) hybrids | Staphylococcus aureus | MIC | 0.03–32 µM |

Cardiovascular System Effects

The cardiovascular system is a potential target for indole-based compounds, although specific research on this compound is limited. However, studies on related indole derivatives suggest a range of cardiovascular activities. For instance, a series of indole derivatives incorporating oxadiazole and thiazolidinone side chains were evaluated for their effects on blood pressure and heart rate. One compound, 3-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-2-(p-methoxy phenyl)-4-thiazolidinone, was identified as the most potent in the study, demonstrating cardiovascular activity at a dose of 2.5 mg/Kg.

Other research has shown that certain indole derivatives can induce hypotension and bradycardia. For example, compounds like piperitenone (B1678436) oxide, 1,8-cineole, and terpinen-4-ol, which share structural motifs with components of some natural products, caused these effects. The indole scaffold itself is present in compounds that can influence cardiovascular health. The indazole ring, an isomer of indole, is found in several compounds explored for cardiovascular diseases like hypertension and myocardial injury. For example, the indazole derivative DY-9760e has shown cardioprotective effects against ischemia/reperfusion injury. These findings suggest that the indole nucleus can serve as a template for designing compounds with specific cardiovascular effects, though the precise impact of the 6-(4-methylpiperazin-1-yl) substituent requires dedicated investigation.

Metabolic Regulation and Related Disorders

The indole nucleus, particularly as a metabolite produced by gut microbiota from tryptophan, plays a significant role in host metabolism and the gut-liver axis. nih.govresearchgate.net Indole and its derivatives can accumulate to high concentrations in the gastrointestinal tract and act as signaling molecules that influence metabolic homeostasis.

Studies have shown that indole can alleviate liver inflammation and prevent alterations in cholesterol metabolism. nih.gov It has been demonstrated to reduce the upregulation of pro-inflammatory mediators in the liver. nih.gov Furthermore, indole can modulate the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which is crucial for glucose homeostasis. researchgate.net This modulation is complex; indole can acutely stimulate GLP-1 secretion by inhibiting voltage-gated K+ channels, but prolonged exposure can reduce secretion by slowing mitochondrial ATP production. researchgate.net

Analogues of indole have also been investigated for their potential to treat metabolic diseases. Medicinal chemists have designed various indole analogues with demonstrated antidiabetic and antidyslipidemic activities. For example, indole supplementation was found to reduce hepatic steatosis and inflammation in mice, an effect dependent on the master glycolysis regulatory gene PFKFB3 in myeloid cells. Additionally, indole-piperazine derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, which are key signaling lipids in metabolic pathways. nih.gov While direct research on this compound in metabolic disorders is not extensively documented, the established role of the indole core in metabolic regulation suggests that its derivatives are promising candidates for further investigation in this area. nih.govresearchgate.net

Role in Cell Biology and Cellular Processes

Derivatives of this compound and its analogues participate in a wide range of cellular processes, primarily through interactions with key proteins like enzymes and receptors, thereby modulating critical signaling pathways.

A major role identified for indole analogues is the inhibition of enzymes crucial for cell growth and survival. nih.govnih.gov As mentioned in the anticancer section, they can act as inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR, which are central to angiogenesis and cell proliferation signaling. rsc.orgnih.gov Beyond kinases, indole-piperazine derivatives have been designed as potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov One such inhibitor, compound 9c, not only showed a potent enzymatic IC₅₀ of 13.6 nM but also increased the acetylation of α-tubulin, a key cellular substrate of HDAC6. nih.gov This modulation of tubulin acetylation is linked to its observed biological effects, including the induction of neurite outgrowth and neuroprotection in PC12 cells. nih.gov

Indole derivatives also modulate cell death pathways. They can trigger apoptosis, a form of programmed cell death, in cancer cells. nih.gov Interestingly, some indole derivatives can induce a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes. nih.gov One such derivative, 12A, was shown to selectively induce methuosis in cancer cells while being largely non-toxic to normal cells. nih.gov

Furthermore, these compounds can influence cell cycle progression. Certain indole-based ligands can cause cell cycle arrest at specific phases, such as the G₁ or G₂/M phase, thereby preventing cell division. nih.govnih.gov The interaction with DNA is another cellular process affected by some indole analogues. The anticancer agent mithramycin, which contains an indole moiety, functions by binding non-covalently to the minor groove of DNA, leading to the inhibition of transcription at specific gene promoters. nih.gov The substitution pattern on the indole ring directly controls the DNA binding affinity and subsequent cellular functions. nih.gov

Finally, the indole-piperazine scaffold is a well-established modulator of neurotransmitter systems, interacting with targets like the serotonin transporter (SERT) and dopamine D₂ receptors, which are integral to cell signaling in the nervous system. nih.gov

Implications in Reproductive Biology

Extensive literature searches have revealed no direct scientific studies investigating the specific implications of This compound in reproductive biology. Research on the direct effects of this compound on fertility, reproductive tissues, or hormonal pathways has not been published. However, the broader class of indole-piperazine derivatives includes compounds with significant and well-documented activities within the realm of reproductive health. The pharmacological profiles of these analogues provide a basis for potential, though unconfirmed, implications for compounds like this compound.

The primary mechanisms by which indole-piperazine derivatives have shown to impact reproductive biology are through the modulation of central nervous system pathways that influence reproductive hormones and sexual function. Key examples include their interaction with serotonin and neurokinin receptors.

One of the most notable examples is Flibanserin , a piperazine derivative approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. nih.govdrugbank.com Flibanserin acts as a multifunctional serotonin agonist and antagonist. nih.gov It is a full agonist at the postsynaptic 5-hydroxytryptamine (5-HT) receptor subtype 1A (5-HT1A) and an antagonist at the 5-HT2A receptor. nih.govcambridge.org This dual activity leads to a decrease in serotonin levels in the brain, which is thought to be inhibitory to sexual desire, and a subsequent increase in the levels of dopamine and norepinephrine, neurotransmitters that play a role in reward and arousal. nih.govcambridge.org The clinical efficacy of Flibanserin in improving sexual desire underscores the potential for indole-piperazine compounds to influence female reproductive health through complex neurochemical modulation. youtube.com

Another significant analogue is Fezolinetant , a selective neurokinin-3 (NK3) receptor antagonist. patsnap.comasianpharmtech.com The NK3 receptor is involved in the regulation of gonadotropin-releasing hormone (GnRH), a critical hormone in the control of reproductive function. patsnap.com By blocking the NK3 receptor, Fezolinetant modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a key role in the thermoregulatory center. drugbank.comoup.com This mechanism is particularly relevant to menopausal women, as declining estrogen levels lead to dysregulation of these neurons, causing vasomotor symptoms like hot flashes. drugbank.comoup.com Fezolinetant has been shown to alleviate these symptoms without directly acting on hormone levels, offering a non-hormonal treatment option. asianpharmtech.com This demonstrates that indole-piperazine structures can interact with pathways that are central to the physiological changes experienced during menopause.

While the direct reproductive effects of this compound remain uninvestigated, the activities of its analogues suggest that this chemical scaffold has the potential to interact with key biological systems governing reproductive health.

Interactive Data Tables

Table 1: Pharmacological Profile of Flibanserin

| Parameter | Value | Reference |

| Mechanism of Action | 5-HT1A receptor agonist, 5-HT2A receptor antagonist | nih.govdrugbank.com |

| Primary Indication | Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women | nih.gov |

| Key Pharmacological Effect | Increases dopamine and norepinephrine; decreases serotonin in specific brain regions | cambridge.org |

| Bioavailability | 33% | drugbank.com |

| Protein Binding | ~98% | drugbank.com |

Table 2: Pharmacological Profile of Fezolinetant

| Parameter | Value | Reference |

| Mechanism of Action | Selective neurokinin-3 (NK3) receptor antagonist | patsnap.comdrugbank.com |

| Primary Indication | Moderate to severe vasomotor symptoms due to menopause | drugbank.com |

| Key Pharmacological Effect | Modulates neuronal activity in the thermoregulatory center | drugbank.com |

| Half-life | 9.6 hours | drugbank.com |

| Metabolism | Primarily by CYP1A2 | drugbank.com |

Mechanistic Studies: Unraveling the Molecular Basis of Action of 6 4 Methylpiperazin 1 Yl 1h Indole

Identification of Molecular Targets and Ligand-Receptor Interactions

The primary molecular targets of 6-(4-methylpiperazin-1-yl)-1H-indole and its closely related analogs are the Rho-associated coiled-coil forming protein kinases, ROCK1 and ROCK2. These kinases are key regulators of cellular contractility, motility, and morphology.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated potent inhibitory activity against ROCK kinases. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), with values for related indole-based compounds frequently reported in the low nanomolar range, indicating high affinity for the target enzymes. For instance, a novel series of ROCK2 inhibitors based on a 6-amino-2-piperazine pyridine (B92270) scaffold, which shares structural similarities, identified compounds with IC50 values as low as 82.6 nM. nih.gov Another study on indazole piperazine (B1678402) inhibitors of ROCK-II reported IC50 values ranging from 13 nM to 100 nM for various analogs. researchgate.net

Table 1: Inhibitory Activity of Selected Indole (B1671886) and Piperazine-based ROCK Inhibitors This table is representative of the activity of similar compound classes, as specific data for this compound may not be publicly available.

| Compound Class | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 6-Amino-2-piperazine pyridine | ROCK2 | 82.6 | nih.gov |

| Indazole piperazine (SR-1459) | ROCK-II | 13 | researchgate.net |

Protein-Protein Interaction Modulations

The primary mechanism of action, the inhibition of ROCK enzymatic activity, inherently modulates the interaction between ROCK and its downstream protein substrates. By blocking the ATP-binding site, this compound prevents the kinase from phosphorylating key proteins involved in cellular function. However, broader modulatory effects on other protein-protein interactions have not been extensively detailed in the available literature for this specific compound. Proteomic studies on other ROCK inhibitors have identified changes in the expression of proteins involved in binding and transport, suggesting that downstream effects on protein interactions are likely. arvojournals.org

Cellular Signaling Pathways Modulated by this compound

The inhibition of ROCK by this compound leads to the modulation of several critical cellular signaling pathways, primarily those governing the actin cytoskeleton and cell cycle progression.

Downstream Signaling Cascades

The most direct consequence of ROCK inhibition is the disruption of the RhoA-ROCK signaling cascade. ROCK kinases phosphorylate multiple substrates that regulate the contractility of the actin-myosin cytoskeleton. A key substrate is the myosin light chain (MLC), which is activated upon phosphorylation, leading to stress fiber formation and cell contraction. Inhibition of ROCK by compounds like this compound leads to a decrease in phosphorylated MLC, resulting in cytoskeleton relaxation and changes in cell morphology. nih.govmdpi.com This effect has been observed in various cell types, including human trabecular meshwork cells and cancer cells. arvojournals.orgnih.gov Furthermore, ROCK inhibition can influence the activity of other downstream effectors such as LIM kinase (LIMK), which in turn regulates cofilin, a protein involved in actin filament dynamics. mdpi.com

Gene Expression and Proteomic Alterations

Recent studies have revealed that ROCK inhibitors can significantly alter gene expression and the proteome of treated cells. A notable area of impact is in the context of cellular senescence, a state of irreversible cell cycle arrest. Inhibition of ROCK has been shown to alleviate some phenotypes associated with senescence. nih.gov Microarray analyses of cells treated with ROCK inhibitors have shown an upregulation of genes involved in chromatin remodeling, which may contribute to overcoming senescence-associated cell cycle arrest. nih.gov

Proteomic studies following treatment with ROCK inhibitors have identified significant changes in the expression of cytoskeleton-related proteins. For example, upregulation of actin-binding proteins like tropomyosin and downregulation of tubulin have been reported. nih.gov Additionally, changes in chromatin-modifying proteins have been observed, suggesting a link between ROCK signaling and epigenetic regulation. nih.gov In human trabecular meshwork cells, a ROCK inhibitor was found to downregulate thrombospondin-1 (TSP1) and collagen type I alpha 1 chain (COL1A1), proteins involved in the extracellular matrix. arvojournals.org Furthermore, ROCK inhibition has been shown to modulate the senescence-associated secretory phenotype (SASP), reducing the secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and IL-8 from senescent cells. nih.govresearchgate.net

Table 2: Selected Proteomic and Gene Expression Changes Induced by ROCK Inhibition

| Change | Protein/Gene | Cellular Process | Reference |

|---|---|---|---|

| Upregulation | Chromatin Remodeling Genes | Cell Cycle Regulation | nih.gov |

| Upregulation | Tropomyosin, CapZ | Cytoskeleton Organization | nih.gov |

| Downregulation | Tubulin | Cytoskeleton Organization | nih.gov |

| Downregulation | Thrombospondin-1 (TSP1) | Extracellular Matrix | arvojournals.org |

Structure-Activity Relationships (SAR) and Pharmacophore Mapping

The development of potent and selective inhibitors based on the this compound scaffold has been guided by structure-activity relationship (SAR) studies and pharmacophore modeling.

SAR studies on related indole and 7-azaindole (B17877) analogs have revealed key structural features that influence ROCK inhibitory activity. Substitutions on the indole C3 position and on the indole NH and/or amide NH positions have been shown to be critical for potency and for tailoring physicochemical properties such as aqueous solubility. sci-hub.se The piperazine moiety is also a common feature in many kinase inhibitors and its substitution can significantly impact activity. For example, in a series of piperazine-linked aminopyridines, the introduction of benzyl (B1604629) or phenylethyl groups at the nitrogen of the piperazine led to enhanced activity. researchgate.net

Pharmacophore models for ROCK inhibitors typically highlight several key features required for effective binding. These often include a hydrogen bond donor to interact with the hinge region of the kinase, hydrophobic regions to occupy lipophilic pockets, and hydrogen bond acceptors. A proposed binding model for indole-based ROCK inhibitors suggests that the indole/azaindole core acts as the hinge-binding scaffold. sci-hub.se More general pharmacophore models for kinase inhibitors often feature a combination of hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups arranged in a specific three-dimensional orientation to fit within the ATP-binding pocket of the target kinase. nih.govnih.gov

Correlation of Structural Features with Biological Potency

The structure of this compound can be deconstructed into three key moieties: the indole scaffold, the piperazine linker, and the N-methyl group. Each of these components plays a crucial role in the molecule's interaction with its biological targets, and modifications to any of these parts can significantly impact its efficacy.

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic the structure of peptides and interact with various enzymes and receptors. nih.gov The position of substitution on the indole ring is critical. For instance, in studies of related bis-indole compounds, a 6-6' linkage was found to be optimal for activity, suggesting that the geometry conferred by substitution at the 6-position of the indole ring is crucial for fitting into the binding pocket of the target protein. nih.gov Modifications to the indole ring itself, such as the introduction of nitrogen atoms to create azaindole analogues, have been shown to modulate lipophilicity and potency. For example, a 6-azaindole (B1212597) derivative retained significant activity while offering improved physicochemical properties. nih.gov

The piperazine ring serves as a versatile linker, and its basic nitrogen atoms are often key interaction points. In many bioactive compounds, the piperazine moiety is crucial for establishing interactions with target proteins. Studies on related 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have shown that the basicity of the piperazine nitrogens is advantageous for binding to receptors like the 5-HT6 receptor. derpharmachemica.com

The N-methyl group on the piperazine ring also significantly influences biological activity. This small alkyl group can affect the compound's solubility, lipophilicity, and metabolic stability. Furthermore, it can have a profound impact on the binding affinity for the target. In some cases, this group may fit into a specific hydrophobic pocket within the receptor, thereby enhancing potency. Conversely, substitution at this position can also introduce steric hindrance or alter the electronic properties in a way that is detrimental to binding.

The following table summarizes the structure-activity relationships (SAR) for analogues related to this compound, based on findings from various research studies.

| Structural Moiety | Modification | Observed Impact on Biological Potency | Reference |

| Indole Ring | Shifting linkage from 6-position to 5-position | Reduced binding affinity and cellular activity. | nih.gov |

| Introduction of a fluorine atom at the 5-position | Resulted in a decrease in activity. | nih.gov | |

| N-methylation of the indole nitrogen | Led to inactivity, suggesting the indole N-H is a key hydrogen bond donor. | nih.gov | |

| Replacement with a 6-azaindole | Retained biological activity with improved ligand lipophilic efficiency. | nih.gov | |

| Piperazine Linker | Replacement of methyl group with a difluoromethyl group on a related indole scaffold | Showed significantly higher bioavailability and brain penetration in pharmacokinetic studies. | nih.gov |

| Substituents on Piperazine | Varied aryl substitutions on the piperazine ring | The nature and position of substituents (e.g., ortho-chloro, ortho-methyl) on a phenylpiperazine core significantly altered agonist potency at the hTAAR1 receptor. | mdpi.com |

This table is generated based on data from studies on analogous chemical structures.

Rational Design Principles for Enhanced Activity

The insights gained from structure-activity relationship studies provide a foundation for the rational design of new analogues with potentially superior biological profiles. The goal of such design strategies is to optimize the interactions of the molecule with its target, improve its pharmacokinetic properties, and minimize off-target effects.

One key principle is scaffold hopping and bioisosteric replacement . The indole core, while often effective, can be replaced with other heterocyclic systems to explore new chemical space and improve properties. For example, replacing the indole with an imidazo[1,2-b]pyridazine (B131497) core has been used in the design of dual FXR/PPARδ agonists. nih.gov This approach can lead to novel intellectual property and potentially improved drug-like characteristics.

Another critical design strategy involves substituent modification to fine-tune the electronic and steric properties of the molecule. Based on SAR data, the indole N-H group appears to be a critical hydrogen bond donor. nih.gov Therefore, modifications at this position should be approached with caution. However, substitutions on the indole ring itself, away from the key binding interactions, could be used to enhance solubility or metabolic stability. For instance, the strategic placement of small, electron-withdrawing groups might influence the pKa of the indole nitrogen and modulate binding affinity.

The piperazine linker and its substituents are also prime targets for modification. The design of novel compounds could involve replacing the N-methyl group with other small alkyl groups, or even incorporating them into a small ring, to probe the size and nature of the corresponding binding pocket. Furthermore, replacing the methyl group with moieties that can form additional interactions, such as a hydroxymethyl or a fluorinated ethyl group, could enhance potency. The use of a difluoromethyl group in a similar indole-piperazine series led to dramatically improved pharmacokinetic properties, a strategy that could be applied here. nih.gov

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools in the rational design process. mdpi.comekb.eg Docking studies can provide a structural hypothesis for how this compound and its analogues bind to a target protein, highlighting key interactions that should be preserved or enhanced. mdpi.com QSAR models can then be built to correlate physicochemical properties with biological activity, allowing for the prediction of the potency of novel, designed compounds before their synthesis.

The following table outlines some rational design principles for generating analogues of this compound with potentially enhanced activity.

| Design Principle | Proposed Modification | Rationale | Supporting Evidence from Analogous Systems |

| Bioisosteric Replacement of Indole Core | Replace indole with 6-azaindole. | To improve ligand lipophilic efficiency and maintain activity. | nih.gov |

| Replace indole with imidazo[1,2-b]pyridazine. | To explore novel chemical space and potentially gain new biological activities. | nih.gov | |

| Modification of Piperazine Substituent | Replace N-methyl with an N-difluoromethyl group. | To potentially improve bioavailability and brain penetration. | nih.gov |

| Introduce varied substituents on a phenyl ring attached to the piperazine nitrogen. | To systematically probe the binding pocket and optimize potency. | mdpi.com | |

| Exploration of Indole Ring Substitutions | Introduce small, polar groups at positions not critical for binding. | To enhance solubility and other ADME properties. | General medicinal chemistry principles. |

| Computational-Guided Design | Use molecular docking to identify key binding interactions. | To ensure that new designs maintain or enhance favorable interactions with the target. | mdpi.comekb.eg |

| Develop QSAR models. | To predict the activity of designed compounds prior to synthesis, saving time and resources. | mdpi.comekb.eg |

This table presents conceptual design strategies based on findings from related chemical series.

By systematically applying these principles, it is possible to design and synthesize new generations of compounds based on the this compound scaffold, leading to agents with enhanced therapeutic potential.

Preclinical Evaluation and Translational Research Aspects of 6 4 Methylpiperazin 1 Yl 1h Indole

In Vitro Efficacy Assessments in Disease Models

The in vitro efficacy of various derivatives of 6-(4-methylpiperazin-1-yl)-1H-indole has been evaluated in a range of disease models, demonstrating a broad spectrum of biological activities. These studies are crucial for identifying the therapeutic potential of this class of compounds and elucidating their mechanisms of action at the cellular and molecular levels.

Researchers have synthesized and tested a series of indole-piperazine derivatives with a hydroxamic acid moiety as selective histone deacetylase 6 (HDAC6) inhibitors. In enzymatic assays, these compounds displayed nanomolar IC50 values, with N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide being the most potent, showing an IC50 of 13.6 nM. This particular derivative also promoted neurite outgrowth in PC12 cells without inducing toxicity, suggesting its potential for neurodegenerative diseases. ebi.ac.uk

In the context of infectious diseases, a series of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. nih.gov

Furthermore, the cytotoxic activities of various piperazine-substituted indole (B1671886) derivatives have been investigated against several cancer cell lines. For instance, some benzothiazole-piperazine derivatives have shown activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net Similarly, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have demonstrated cytotoxic effects on HUH7 and MCF7 cells, with some compounds showing lower IC50 concentrations than the reference drug 5-fluorouracil. researchgate.net The antiproliferative activity of novel vindoline-piperazine conjugates, which contain a related structural motif, was investigated on 60 human tumor cell lines, with some of the most potent derivatives showing low micromolar growth inhibition values. mdpi.com

Other studies have explored the potential of indole-piperazine derivatives in inflammatory and oxidative stress-related conditions. A series of these compounds were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, with some showing comparable free radical scavenging activity to Vitamin E. ankara.edu.tr

The table below summarizes the in vitro efficacy of selected derivatives.

| Derivative Type | Disease Model | Key Findings |

| Indole-piperazine with hydroxamic acid | HDAC6 Inhibition (Enzymatic Assay) | Nanomolar IC50 values for HDAC6 inhibition. ebi.ac.uk |

| Phenanthridine-triazole-piperazine | Mycobacterium tuberculosis H37Rv | MIC values as low as 1.56 µg/mL. nih.gov |

| Benzothiazole-piperazine | Cancer Cell Lines (HUH-7, MCF-7, HCT-116) | Active against multiple cancer cell lines. researchgate.net |

| 3-methyl-indole-piperazine | Cancer Cell Lines (HUH7, MCF7) | Some compounds more potent than 5-fluorouracil. researchgate.net |

| Vindoline-piperazine conjugates | 60 Human Tumor Cell Lines | Low micromolar growth inhibition. mdpi.com |

| Piperazine (B1678402) substituted indoles | Antioxidant and Anti-inflammatory assays | Significant free radical scavenging activity. ankara.edu.tr |

In Vivo Efficacy Studies in Animal Models

Selection of Appropriate Animal Models

The choice of animal models is dictated by the therapeutic area of interest. For instance, in the evaluation of novel FXR agonists for dyslipidemia, LDLr-/- mice, which are genetically modified to lack the low-density lipoprotein receptor, are commonly used as they develop atherosclerosis and high levels of plasma lipids, mimicking human conditions. nih.gov For studying potential antipsychotic agents, rat models are often employed to assess effects on neurotransmitter systems and behavior. doi.org In the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the anti-tumor efficacy of new compounds. mdpi.com Zebrafish embryos and larvae are also utilized as a vertebrate model for in vivo toxicity and neuromodulatory activity screening of novel compounds. researchgate.net

Efficacy Endpoints and Measurement

Efficacy in these animal models is determined by measuring specific endpoints relevant to the disease being studied. In dyslipidemia models, key endpoints include the reduction of plasma LDL and vLDL cholesterol and triglycerides, and an increase in HDL cholesterol. nih.gov For potential antipsychotics, efficacy is assessed by measuring changes in neurotransmitter levels (e.g., dopamine (B1211576) and its metabolites) in specific brain regions and by observing behavioral changes, such as inhibition of conditioned avoidance responses or drug-induced hyperactivity. doi.org

In oncology studies, the primary efficacy endpoint is often the inhibition of tumor growth, which is measured over time. mdpi.com For anti-inflammatory agents, a common model is the carrageenan-induced paw edema test in rats, where the reduction in paw swelling is a measure of efficacy.

The table below provides examples of in vivo efficacy studies on derivatives.

| Derivative | Animal Model | Efficacy Endpoints |

| LY2562175 (FXR agonist) | LDLr-/- mice | Lowering of LDL and triglycerides, raising of HDL. nih.gov |

| FMPD (Potential antipsychotic) | Rats | Increased dopamine metabolites in the nucleus accumbens, blockade of 5-HT2A agonist-induced effects. doi.org |

| Vindoline-piperazine conjugates | Nude mice with human tumor xenografts | Inhibition of tumor growth. mdpi.com |

Toxicological Profiles and Safety Assessments

The preclinical evaluation of any potential drug candidate must include a thorough assessment of its toxicological profile and safety. This involves a combination of in vitro and in vivo studies to identify potential adverse effects.

In Vitro Cytotoxicity and Genotoxicity

In vitro cytotoxicity assays are fundamental in early-stage safety assessment. These tests evaluate the toxicity of a compound to various cell lines, including both cancerous and non-cancerous cells. For example, the cytotoxic effects of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues were assessed against mouse macrophage (RAW264.7) cell lines to determine their selectivity index, which is a measure of the compound's toxicity to cancer cells versus normal cells. nih.gov Similarly, the cytotoxicity of novel vindoline-piperazine conjugates was evaluated on non-tumor Chinese hamster ovary (CHO) cells to determine their selectivity for cancer cells. mdpi.com Studies on N-piperazinyl quinolone derivatives have also examined their cytotoxic potential on human oral epithelial mouth carcinoma (KB) and human squamous carcinoma (A431) cell lines. nih.gov

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. While specific genotoxicity data for this compound derivatives is limited in the provided search results, such studies are a standard component of preclinical toxicology packages and would typically involve assays like the Ames test for mutagenicity and chromosomal aberration tests.

The following table summarizes in vitro cytotoxicity data for some derivatives.

| Derivative Type | Cell Line | Key Findings |

| Phenanthridine-triazole-piperazine | RAW264.7 (Mouse Macrophage) | Selectivity index values >15, indicating suitability for further development. nih.gov |

| Vindoline-piperazine conjugates | CHO (Chinese Hamster Ovary) | Promising selectivity for cancer cells over non-tumor cells. mdpi.com |

| N-piperazinyl quinolone | KB and A431 (Human Carcinoma) | Some derivatives showed high cytotoxicity. nih.gov |

In Vivo Safety Parameters

For example, in the preclinical evaluation of the potential antipsychotic FMPD, in vivo studies in rats were conducted to assess its effects on the central nervous system. doi.org While the primary focus was on efficacy, these studies also provide initial safety information regarding the compound's neurological and behavioral effects. More comprehensive in vivo toxicology studies would be required to fully characterize the safety profile of any new drug candidate.

Advanced Methodologies and Computational Approaches in 6 4 Methylpiperazin 1 Yl 1h Indole Research

Spectroscopic and Advanced Analytical Techniques for Characterization

The precise characterization of a potential drug candidate is fundamental to understanding its behavior. Advanced spectroscopic and analytical techniques are indispensable for confirming the structure, purity, and metabolic fate of 6-(4-methylpiperazin-1-yl)-1H-indole.

Advanced NMR and Mass Spectrometry for Metabolite Profiling

Understanding the biotransformation of a compound is critical in drug development. While specific metabolite profiling studies for this compound are not extensively published, the established methodologies for related piperazine (B1678402) derivatives provide a clear framework for how such an investigation would proceed. Techniques combining liquid chromatography with mass spectrometry, such as UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), are powerfully employed for the in vitro and in vivo identification of metabolites.

In a typical study, the compound would be incubated with liver microsomes or S9 fractions to simulate Phase I and Phase II metabolism. The resulting mixture is then analyzed to identify and structurally characterize the metabolites formed. For this compound, the likely metabolic pathways would involve modifications to the piperazine ring and the indole (B1671886) nucleus. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy serves as a complementary technique, providing detailed structural information of metabolites, although it is often challenged by the low concentrations of metabolites and interference from endogenous molecules in biofluids.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Putative Metabolite | Metabolic Reaction | Mass Change |

|---|---|---|

| 6-(Piperazin-1-yl)-1H-indole | N-dealkylation | -14 Da (CH₂) |

| 6-(4-Methylpiperazin-1-yl)-1H-indol-x-ol | Aromatic Hydroxylation | +16 Da (O) |

| 6-(4-Methylpiperazin-1-yl-1-oxide)-1H-indole | N-oxidation | +16 Da (O) |

| Oxidative deamination product | Oxidative Deamination | Variable |

| Glucuronide conjugate | Glucuronidation (Phase II) | +176 Da (C₆H₈O₆) |

| Sulfate conjugate | Sulfation (Phase II) | +80 Da (SO₃) |

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational geometry, which is invaluable for understanding molecular interactions at the atomic level. While the crystal structure for this compound itself is not publicly available, data from closely related derivatives illustrate the power of this technique.

For instance, the crystal structure of N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine, a Schiff base derivative containing the 4-methylpiperazine and indole moieties, has been reported. In the reported structure, the piperazine ring adopts a slightly distorted chair conformation. The indole ring system is twisted relative to the piperazine ring, and the crystal packing is influenced by intermolecular hydrogen bonds. Such structural insights are crucial for computational modeling studies, like molecular docking, as they provide an experimentally validated conformation of the molecule.

Table 2: Sample Crystallographic Data for a Related Indole-Piperazine Derivative (N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₄ |

| Molecular Weight | 242.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5630 (5) |

| b (Å) | 6.5593 (4) |

| c (Å) | 13.2319 (9) |

| β (°) | 100.072 (6) |

| Volume (ų) | 646.29 (7) |

| Z (molecules/unit cell) | 2 |

Data sourced from a study on a related derivative to illustrate the technique.

Computational Chemistry and Molecular Modeling

Computational techniques have become integral to modern drug discovery, enabling the rapid evaluation of thousands of compounds and providing deep insights into their mechanism of action. These methods are particularly useful in the study of kinase inhibitors, a class to which derivatives of this compound belong.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking would be used to predict its binding mode within the active site of a target protein, such as a Pim kinase. The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein) and then using an algorithm to sample a large number of possible conformations and orientations, scoring them based on their energetic favorability.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. MD simulations model the movement of atoms and molecules, providing a view of the dynamic nature of the binding interactions. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, and calculate binding free energies, offering a more rigorous assessment of the compound's affinity for the target.

Table 3: Illustrative Output from a Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Target Protein | Pim-1 Kinase (PDB ID: 1XWS) | - |

| Docking Score (kcal/mol) | Estimated binding affinity | -9.5 |

| Key H-Bond Residues | Amino acids forming hydrogen bonds with the ligand | Glu121, Asp128 |

| Key Hydrophobic Interactions | Amino acids in hydrophobic contact with the ligand | Val52, Leu104, Ile185 |

| RMSD (Å) | Root-mean-square deviation from a reference structure | 1.8 |

This table is illustrative and does not represent actual experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that quantify aspects of a molecule's structure—to an experimental activity, such as the inhibitory concentration (IC₅₀).

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules and measuring their activity against a specific target. Molecular descriptors, such as lipophilicity (LogP), molar refractivity, topological polar surface area (TPSA), and electronic properties, would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is built and then validated to ensure its predictive power. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead structures.

Table 4: Example of a Hypothetical QSAR Model for Kinase Inhibition

| Statistical Parameter | Value | Description |

|---|---|---|

| Model Equation | pIC₅₀ = 0.6LogP - 0.02TPSA + 1.5*n_HBA + 2.1 | Illustrative equation relating descriptors to activity |

| Descriptors Used | LogP, TPSA, n_HBA | Lipophilicity, Topological Polar Surface Area, Number of H-Bond Acceptors |

| R² (Correlation Coefficient) | 0.92 | Measures the goodness of fit of the model |